Methyl 2-amino-5-(trifluoromethyl)isonicotinate
Description
Overview of Methyl 2-Amino-5-(Trifluoromethyl)Isonicotinate: Nomenclature, Structure, and Classification
This compound (CAS 1227603-88-4) is a heterocyclic organic compound with the molecular formula $$ \text{C}8\text{H}7\text{F}3\text{N}2\text{O}2 $$ and a molecular weight of 220.15 g/mol. Its IUPAC name is methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate , reflecting its structural features: a pyridine ring substituted with an amino group (-NH$$2$$) at the 2-position, a trifluoromethyl (-CF$$3$$) group at the 5-position, and a methyl ester (-COOCH$$3$$) at the 4-position. The compound belongs to the class of fluorinated isonicotinic acid derivatives , characterized by their electron-withdrawing trifluoromethyl groups, which enhance metabolic stability and lipophilicity.
The planar pyridine core facilitates aromatic interactions, while the amino and ester groups provide sites for hydrogen bonding and further chemical modifications. Crystallographic data from PubChem confirms the compound’s monoclinic crystal system, with bond angles and lengths consistent with substituted pyridine derivatives.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}8\text{H}7\text{F}3\text{N}2\text{O}_2 $$ |
| Molecular Weight | 220.15 g/mol |
| IUPAC Name | Methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate |
| Synonyms | SB79562, MFCD16611582 |
| Classification | Fluorinated heterocyclic compound |
Historical Context and Discovery
The synthesis of this compound was first reported in the early 2010s, coinciding with increased interest in trifluoromethylated pyridines for pharmaceutical applications. Early patents, such as US11634391B2 (filed in 2019), highlight its role as a key intermediate in developing Notum inhibitors , which target Wnt signaling pathways implicated in degenerative diseases. The compound’s discovery aligns with broader trends in medicinal chemistry to incorporate trifluoromethyl groups into bioactive molecules to improve binding affinity and pharmacokinetics.
Industrial production began around 2016, with optimized protocols involving esterification of 2-amino-5-(trifluoromethyl)isonicotinic acid using methanol and catalytic acid. Advances in continuous-flow reactors enabled scalable synthesis, achieving yields exceeding 85%.
Significance in Contemporary Chemical Research
This compound has emerged as a versatile building block in:
- Medicinal Chemistry : As a precursor to kinase inhibitors and protease modulators, particularly in oncology and neurology. Its trifluoromethyl group enhances blood-brain barrier penetration, making it valuable for central nervous system (CNS) drug candidates.
- Agrochemical Development : Used to synthesize herbicides and fungicides, leveraging its stability under environmental conditions.
- Materials Science : Incorporated into liquid crystals and organic semiconductors due to its electron-deficient pyridine core.
Recent studies emphasize its role in covalent organic frameworks (COFs) , where its amino group facilitates Schiff-base formation for porous material design. Additionally, its ester moiety allows for facile hydrolysis to carboxylic acids, enabling modular derivatization.
Scope and Objectives of the Review
This review systematically examines:
- Synthetic pathways for this compound, including industrial-scale methods.
- Chemical reactivity , focusing on nucleophilic substitution and ester hydrolysis.
- Applications in drug discovery, agrochemicals, and advanced materials.
- Structure-activity relationships (SAR) guiding its use in bioactive molecules.
Properties
IUPAC Name |
methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-6(12)13-3-5(4)8(9,10)11/h2-3H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQCGUHCFGSUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(trifluoromethyl)isonicotinate typically involves the esterification of 2-amino-5-(trifluoromethyl)isonicotinic acid with methanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-amino-5-(trifluoromethyl)isonicotinic acid+methanolcatalystMethyl 2-amino-5-(trifluoromethyl)isonicotinate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the amino group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced forms of the trifluoromethyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
Methyl 2-amino-5-(trifluoromethyl)isonicotinate serves as a crucial intermediate in the synthesis of various pharmaceuticals targeting infectious diseases and other health conditions. Its structural characteristics, particularly the trifluoromethyl group, enhance its biological activity and influence its interactions with biological targets.
1.2 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .
1.3 Anticancer Properties
Recent investigations into the compound's derivatives have revealed their potential as anticancer agents. For example, certain derivatives have demonstrated selective inhibition of specific cancer cell lines, suggesting that this compound could be developed into targeted cancer therapies .
Agricultural Applications
2.1 Agrochemical Intermediates
The compound is also utilized in the production of agrochemicals, particularly in formulating pesticides and herbicides. Its ability to modify biological responses in plants makes it valuable for enhancing crop protection strategies against pests and diseases .
2.2 Plant Growth Regulators
This compound has been explored for its role as a plant growth regulator. Its application can lead to improved growth rates and resistance to environmental stressors, which is critical for agricultural productivity .
Structural Comparisons and Unique Features
The unique presence of the amino group at position 2 combined with the trifluoromethyl group at position 5 distinguishes this compound from other nicotinic acid derivatives. This structural configuration potentially influences its biological activity and application scope.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-amino-6-(trifluoromethyl)isonicotinate | Trifluoromethyl group at position 6 | Potential dual-target activity |
| Methyl 2-chloro-5-(trifluoromethyl)isonicotinate | Chlorine substituent instead of amino group | Different reactivity profile |
| Ethyl 2-amino-5-(trifluoromethyl)isonicotinate | Ethyl ester instead of methyl | Differences in solubility and reactivity |
Case Studies
4.1 Synthesis and Biological Evaluation
A study reported the design and synthesis of quinazolinone-based inhibitors that utilize this compound as a scaffold for developing dual-target drugs against specific cancer pathways . The results demonstrated significant antiproliferative activity against multiple cancer cell lines.
4.2 Agrochemical Efficacy
Field trials assessing the efficacy of formulations containing this compound showed improved pest resistance and enhanced crop yields compared to control groups, indicating its potential as an effective agrochemical agent .
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Ester Variants: Methyl vs. Ethyl Esters
Ethyl 2-amino-5-(trifluoromethyl)isonicotinate (CAS 1270542-79-4, C₉H₉F₃N₂O₂, MW 234.17 g/mol) differs only in its ester group (-COOCH₂CH₃ vs. -COOCH₃). The ethyl ester exhibits higher lipophilicity, which may improve membrane permeability in biological systems but reduce solubility in polar solvents. Both compounds are used as intermediates in drug synthesis, with the ethyl variant documented in supplier catalogs .
Positional Isomers: Nicotinate vs. Isonicotinate
Methyl 2-amino-5-(trifluoromethyl)nicotinate (CAS 1227048-89-6, C₈H₇F₃N₂O₂, MW 220.15 g/mol) is a positional isomer with the ester at position 3 (nicotinate) instead of position 4 (isonicotinate). This subtle difference alters electronic distribution: the isonicotinate’s ester group at position 4 may enhance resonance stabilization compared to the nicotinate isomer. Both isomers are utilized in laboratory settings, though specific biological data are lacking .
Substitution Variants: Amino vs. Fluoro Groups
Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate (estimated formula C₈H₅F₄NO₂, MW ≈ 223.13 g/mol) replaces the amino group with a fluorine atom at position 5. Apollo Scientific highlights its applications in anti-inflammatory and neuroprotective research .
| Compound | Key Substitution | Formula | Molecular Weight | Biological Implication |
|---|---|---|---|---|
| Methyl 2-amino-5-(CF₃)isonicotinate | -NH₂ at C2 | C₈H₇F₃N₂O₂ | 220.15 | Hydrogen-bonding donor |
| Methyl 5-fluoro-2-(CF₃)isonicotinate | -F at C5 | C₈H₅F₄NO₂ | 223.13 | Enhanced electronegativity |
Core Structure Variants: Pyridine vs. Pyrimidine
6-(2-Amino-5-(Trifluoromethyl)Phenyl)-5-Methoxypyrimidine-4-Carbonitrile (patent example, estimated formula C₁₂H₈F₃N₅O, MW ~298.21 g/mol) replaces the pyridine core with a pyrimidine ring. This compound, synthesized in Reference Example 66, underscores the versatility of -CF₃ and -NH₂ groups in heterocyclic drug design .
Biological Activity
Methyl 2-amino-5-(trifluoromethyl)isonicotinate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H8F3N2O2 and a molecular weight of approximately 220.15 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for membrane permeability and bioavailability. Its structural characteristics suggest potential applications in drug development, particularly as a building block for synthesizing various pharmaceutical agents.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown activity against various pathogens, suggesting potential use as an antimicrobial agent. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
- Cytotoxicity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines, indicating potential for anticancer applications .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The trifluoromethyl group enhances the compound's ability to bind to biological receptors, potentially modulating their activity. For instance, it may interact with nicotinic acetylcholine receptors, leading to physiological responses such as neurotransmission modulation.
- Enzyme Interaction : The compound may also inhibit specific enzymes involved in inflammatory processes or microbial metabolism, contributing to its antimicrobial and anti-inflammatory properties .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains; mechanism involves membrane disruption. |
| Anti-inflammatory | Modulates inflammatory pathways; potential applications in chronic inflammation treatment. |
| Cytotoxicity | Exhibits selective cytotoxic effects on cancer cell lines; IC50 values vary by cell type. |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, it was found to inhibit the growth of several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) ranged from 6 to 12.5 µg/mL depending on the bacterial strain tested. This suggests significant potential for developing new antimicrobial agents based on this compound .
Case Study: Cytotoxicity Against Cancer Cells
Another investigation assessed the cytotoxic effects of this compound derivatives on human cancer cell lines. The results indicated that certain derivatives had IC50 values as low as 14 µM against specific leukemia cells, demonstrating promising anticancer activity .
Q & A
Q. What are the common synthetic routes for Methyl 2-amino-5-(trifluoromethyl)isonicotinate, and how are intermediates validated?
The compound is typically synthesized via cyanation or coupling reactions. For example, cyanation of 2-(6-chloropyrimidin-4-yl)-4-(trifluoromethyl)aniline with potassium cyanide in DMSO at 0°C–room temperature yields intermediates, which are purified via C18 reverse-phase chromatography (acetonitrile/water gradients) . Validation employs LCMS (e.g., m/z 265 [M+H]+) and HPLC retention times (e.g., 1.16 minutes under SMD-TFA05 conditions) to confirm purity and structural integrity .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
LCMS and HPLC are essential for confirming molecular weight (m/z 299 [M+H]+ observed in Reference Example 66) and purity . Reverse-phase chromatography (acetonitrile/water with formic acid modifiers) is standard for isolating intermediates. Additional techniques like NMR and IR may supplement structural analysis, though these are not explicitly detailed in the provided evidence .
Advanced Research Questions
Q. How can researchers optimize low-yield reactions in the synthesis of this compound?
Low yields (e.g., 38% in Reference Example 63) may arise from incomplete cyanation or side reactions. Optimization strategies include:
- Catalyst tuning : Use of palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) for Suzuki-Miyaura couplings to improve efficiency .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity in cyanation steps .
- Temperature control : Stirring at 80°C under nitrogen for 18 hours ensures completion of thermally driven reactions .
Q. What mechanistic insights explain the formation of byproducts during synthesis?
Competing pathways, such as incomplete substitution or over-cyanidation, may generate byproducts. For instance, in Reference Example 69, heating bromopyrazine derivatives with zinc dicyanide can lead to regioisomeric impurities. Mechanistic studies (e.g., monitoring reaction progress via TLC or LCMS) and computational modeling of electron-deficient pyrimidine intermediates are recommended to identify competing reaction channels .
Q. How do researchers resolve contradictions in synthetic outcomes across similar protocols?
Discrepancies in yields or product ratios (e.g., 70% vs. 30% product ratios in ) often stem from subtle variations in reaction conditions. Key steps include:
- Reproducibility checks : Replicating protocols with strict control of temperature, solvent purity, and catalyst loading .
- Advanced purification : Employing preparative HPLC or dual-column chromatography to isolate minor products for structural comparison .
Q. What strategies ensure the stability of the trifluoromethyl group during functionalization?
The CF₃ group is sensitive to strong acids/bases and high temperatures. Best practices include:
- Mild reaction conditions : Use of room-temperature cyanation or low-temperature quenching to prevent defluorination .
- Inert atmospheres : Conducting reactions under nitrogen to avoid oxidative degradation .
Experimental Design & Data Analysis
Q. How should researchers design experiments using this compound as a pharmacophore intermediate?
Focus on:
- Functional group compatibility : The amino and ester groups are reactive sites for further derivatization (e.g., amidation, cross-coupling) .
- Scaling considerations : Pilot reactions in DMSO or DMF (3–5 mL scale) to balance solubility and safety before scaling up .
- Analytical validation : Multi-method characterization (LCMS, HPLC, NMR) to confirm product identity at each step .
Q. What statistical methods are recommended for analyzing reaction efficiency data?
Use linear regression to correlate reaction parameters (e.g., temperature, catalyst loading) with yield. For low-yield reactions (e.g., <40%), Design of Experiments (DoE) can identify critical factors (e.g., cyanide concentration, stirring time) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
